[6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate
Overview
Description
[6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate is a natural product found in Nephelium lappaceum, Croton caudatus, and other organisms with data available.
Biological Activity
The compound [6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate is a complex flavonoid derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of flavonoid 3-O-glycosides and is characterized by multiple hydroxyl groups and a chromone structure, which are significant for its biological activity. The molecular formula is with a molecular weight of approximately 594.53 g/mol. The structural complexity indicates potential interactions with various biological targets.
Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress within biological systems. The compound has demonstrated significant antioxidant properties through various assays:
- DPPH Assay : This method measures the ability to scavenge free radicals. The compound exhibited an IC50 value significantly lower than that of standard ascorbic acid, indicating superior antioxidant capacity .
- ABTS Radical Scavenging : The assessment showed that the compound effectively neutralizes ABTS radicals, further supporting its role as a potent antioxidant .
Enzyme Inhibition
Enzyme inhibition studies reveal the potential therapeutic applications of this compound:
- α-Glucosidase Inhibition : This enzyme plays a critical role in carbohydrate digestion. The compound showed promising inhibitory effects with an IC50 value comparable to known inhibitors like acarbose .
- Pancreatic Lipase Inhibition : In vitro studies indicated effective inhibition of pancreatic lipase, which is essential for fat digestion and has implications for obesity management .
Study on Phytochemicals
A recent study highlighted the role of flavonoids, including derivatives similar to the compound , in reducing oxidative stress and inflammation. These compounds were shown to enhance cellular health by modulating oxidative pathways .
Metabolomic Profiling
Metabolomic studies have identified this compound in human blood samples, suggesting its bioavailability and potential physiological relevance following exposure. This finding emphasizes the need for further investigation into its pharmacokinetics and therapeutic applications .
Comparative Analysis of Biological Activities
Properties
IUPAC Name |
[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGLGXQSFURLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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